molecular formula C24H23ClN4O3 B11269526 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11269526
M. Wt: 450.9 g/mol
InChI Key: BVIDCAGDMNTCSQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chlorophenyl, methoxyphenyl, and methoxypropyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 3-methoxypropylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23ClN4O3/c1-31-13-3-12-26-24(30)19-14-20(15-6-10-18(32-2)11-7-15)27-23-21(19)22(28-29-23)16-4-8-17(25)9-5-16/h4-11,14H,3,12-13H2,1-2H3,(H,26,30)(H,27,28,29)

InChI Key

BVIDCAGDMNTCSQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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